molecular formula C9H6BNO3 B13057516 (6-Cyanobenzofuran-2-YL)boronic acid

(6-Cyanobenzofuran-2-YL)boronic acid

Cat. No.: B13057516
M. Wt: 186.96 g/mol
InChI Key: BPFWDKBOLLUEQZ-UHFFFAOYSA-N
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Description

(6-Cyanobenzofuran-2-YL)boronic acid is an organic compound with the molecular formula C9H6BNO3. It is a boronic acid derivative that features a benzofuran ring substituted with a cyano group at the 6-position and a boronic acid group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyanobenzofuran-2-YL)boronic acid typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with suitable reagents.

    Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods.

Chemical Reactions Analysis

Types of Reactions

(6-Cyanobenzofuran-2-YL)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols/Ketones: Formed through oxidation of the boronic acid group.

    Amines: Formed through reduction of the cyano group.

Scientific Research Applications

(6-Cyanobenzofuran-2-YL)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Cyanobenzofuran-2-YL)boronic acid depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the boronic acid group participates in transmetalation with a palladium catalyst, forming a new carbon-carbon bond. The cyano group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a benzofuran ring.

    (6-Methoxybenzofuran-2-YL)boronic Acid: Similar structure but with a methoxy group instead of a cyano group.

    (6-Bromobenzofuran-2-YL)boronic Acid: Similar structure but with a bromo group instead of a cyano group.

Uniqueness

(6-Cyanobenzofuran-2-YL)boronic acid is unique due to the presence of both a cyano group and a benzofuran ring, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical reactions and applications .

Biological Activity

(6-Cyanobenzofuran-2-YL)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, antibacterial effects, and potential therapeutic applications.

1. Overview of this compound

This compound belongs to a class of compounds known as boronic acids, which are characterized by their ability to form reversible covalent bonds with diols. This property has made them valuable in various fields, particularly in drug design and development. The structural features of this compound suggest potential interactions with biological targets, leading to various pharmacological effects.

Research indicates that this compound exhibits its biological activity through several mechanisms:

  • Inhibition of Enzymes : Boronic acids are known to inhibit serine proteases and β-lactamases, which are crucial for bacterial resistance. The interaction with these enzymes often involves the boron atom forming a covalent bond with the active site residues, thereby blocking substrate access and enzyme activity .
  • Cell Cycle Arrest : In cancer research, some boronic acids have been shown to induce cell cycle arrest at the G2/M phase in certain cancer cell lines, leading to inhibited cell proliferation .

3. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. Notably:

  • Inhibition of Resistant Strains : Studies have demonstrated that derivatives of this compound can effectively inhibit class C β-lactamases, which are responsible for antibiotic resistance in many Gram-negative bacteria. For example, certain derivatives showed inhibitory constants (Ki) in the low micromolar range against resistant strains such as Pseudomonas aeruginosa and Escherichia coli .
  • Biofilm Disruption : Beyond direct antibacterial activity, some studies have indicated that this compound can disrupt biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to treatment .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntibacterialInhibitory effects against resistant strains; Ki values in µM range
Cell Cycle ArrestInduces G2/M phase arrest in cancer cells
Biofilm InhibitionDisruption of biofilms formed by Pseudomonas aeruginosa

Case Study: Antibacterial Evaluation

A study conducted on various boronic acid derivatives, including this compound, revealed significant antibacterial activity against multi-drug resistant strains. The compound exhibited an IC50 value of approximately 4.60 nM against specific bacterial targets, positioning it as a promising candidate for further development .

5. Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that while this compound can be administered intravenously, optimization is required to enhance its therapeutic concentration at target sites . Additionally, toxicity assessments have shown that certain derivatives are non-toxic to human cells and do not exhibit genotoxicity, making them safer alternatives for therapeutic applications compared to other compounds in the same class .

Properties

Molecular Formula

C9H6BNO3

Molecular Weight

186.96 g/mol

IUPAC Name

(6-cyano-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C9H6BNO3/c11-5-6-1-2-7-4-9(10(12)13)14-8(7)3-6/h1-4,12-13H

InChI Key

BPFWDKBOLLUEQZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C=C(C=C2)C#N)(O)O

Origin of Product

United States

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